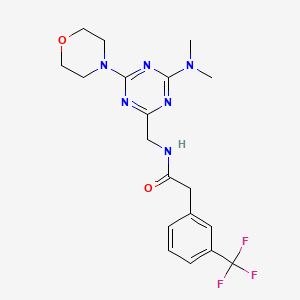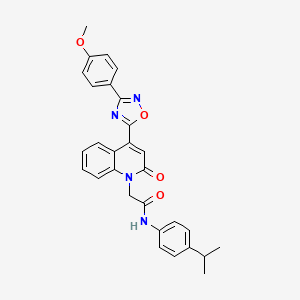
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound with a complex structure, combining the triazinyl and acetamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves several steps:
Formation of the Triazine Ring: : The initial step involves the formation of the triazine ring by reacting cyanuric chloride with dimethylamine and morpholine under controlled temperature and pH conditions.
Attachment of the Trifluoromethylphenyl Group: : The resulting intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This might include:
Using Automated Reactors: : To ensure consistent temperature control and mixing.
Catalysts and Reagents: : Employing more efficient catalysts and reagents to improve yield and reduce reaction time.
Purification Techniques: : Utilizing chromatographic techniques for the purification of the compound.
化学反应分析
Types of Reactions
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions might involve hydride donors like sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the triazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Various nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: : Carboxylic acid derivatives or hydroxylated products.
Reduction: : Reduced acetamide derivatives.
Substitution: : Substituted triazine or phenyl derivatives.
科学研究应用
Chemistry
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has been explored as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.
Biology
In biological research, this compound has been used as a probe to study enzyme interactions and as a potential inhibitor of certain biochemical pathways.
Medicine
Medicinal chemistry research has investigated the potential of this compound as a drug candidate for targeting specific receptors or enzymes implicated in diseases.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide exerts its effects often involves its interaction with specific molecular targets:
Enzyme Inhibition: : By binding to the active sites of enzymes, this compound can inhibit their activity.
Receptor Modulation: : It may modulate the activity of certain cellular receptors, influencing various signaling pathways.
Pathway Interaction: : The compound can interfere with biochemical pathways, affecting the synthesis or degradation of crucial biomolecules.
相似化合物的比较
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide shares similarities with other triazine derivatives and acetamide compounds. its unique combination of functional groups sets it apart, providing distinct properties and reactivity patterns.
List of Similar Compounds
2,4-Dichloro-6-(methylamino)-1,3,5-triazine: : Another triazine derivative used in herbicides.
N-(Phenylmethyl)-2-(trifluoromethyl)acetamide: : A compound with a similar acetamide structure.
That's a comprehensive look at this compound. Not your average bedtime read, but fascinating stuff!
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O2/c1-27(2)17-24-15(25-18(26-17)28-6-8-30-9-7-28)12-23-16(29)11-13-4-3-5-14(10-13)19(20,21)22/h3-5,10H,6-9,11-12H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZHDKYPSHSIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Sodium [4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-YL]sulfanide](/img/structure/B2621704.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide](/img/structure/B2621707.png)

![1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one](/img/structure/B2621715.png)
![4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2621716.png)

![7H-imidazo[1,2-d][1,2,4]triazin-8-one](/img/structure/B2621718.png)
![7-(4-Hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621720.png)
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2621721.png)

![[(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2621723.png)
![2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2621724.png)
![N-(4-fluorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2621726.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2621727.png)
